Propyl 2-(dimethylamino)benzoate

Description

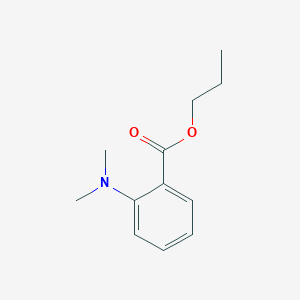

Propyl 2-(dimethylamino)benzoate is an aromatic ester featuring a dimethylamino group at the ortho (2-) position of the benzene ring and a propyl ester chain. While direct studies on this compound are scarce, its structural analogs—such as ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate—are well-documented in dental resins and polymer chemistry, suggesting analogous applications in light-cured materials .

Properties

CAS No. |

72250-39-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propyl 2-(dimethylamino)benzoate |

InChI |

InChI=1S/C12H17NO2/c1-4-9-15-12(14)10-7-5-6-8-11(10)13(2)3/h5-8H,4,9H2,1-3H3 |

InChI Key |

UAYWKNSJKQZUBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-(dimethylamino)benzoate can be synthesized through several methods. One common method involves the esterification of 2-(dimethylamino)benzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(dimethylamino)benzoate undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like N-bromosuccinimide (NBS) in the presence of light or heat can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 2-(dimethylamino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of propyl 2-(dimethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with propyl 2-(dimethylamino)benzoate:

Reactivity and Performance in Polymerization

- Ethyl 4-(Dimethylamino)Benzoate: Exhibits higher reactivity in free-radical polymerization compared to methacrylate-based amines, achieving a 15–20% greater degree of conversion in resin cements . The para-substituted dimethylamino group enhances electron-donating capacity, accelerating initiation efficiency. Diphenyliodonium hexafluorophosphate (DPI), a photosensitizer, has minimal impact on its reactivity, suggesting self-sufficiency in redox systems .

- 2-(Dimethylamino)ethyl Methacrylate: Lower degree of conversion (~65% vs. 85% for ethyl 4-substituted analog) due to steric hindrance from the methacrylate group . Benefits significantly from DPI, which improves conversion rates by 25% in 1:1 CQ/amine formulations . Produces resins with reduced flexural strength (≈90 MPa) compared to ethyl 4-(dimethylamino)benzoate-based resins (≈120 MPa) .

- The longer propyl ester chain could enhance hydrophobicity, affecting solubility in polar resin matrices. Direct data are lacking, but its performance may align closer to ethyl 4-(dimethylamino)benzoate than methacrylate derivatives.

Physical and Chemical Properties

- Thermal Stability: Ethyl 4-(dimethylamino)benzoate-based resins exhibit glass transition temperatures (Tg) of ~75°C, whereas methacrylate-derived resins show Tg values ~60°C due to crosslink density differences . This compound may yield intermediate Tg values, influenced by ester chain flexibility.

- Solubility: Ethyl esters generally have higher aqueous solubility than propyl analogs. This compound’s solubility in organic solvents (e.g., acetone) is likely superior to methacrylate derivatives.

Research Findings and Practical Implications

- Optimal Co-Initiator Ratios : Resins with a 1:2 CQ/amine molar ratio demonstrate superior mechanical properties compared to 1:1 ratios, regardless of amine type .

- Role of DPI: While DPI enhances methacrylate-based systems significantly, its utility in this compound formulations remains untested but warrants investigation.

- Toxicity and Safety: Ethyl 4-(dimethylamino)benzoate and methacrylate derivatives are classified as low-risk in dental applications; similar safety profiles are expected for this compound, though biocompatibility studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.